4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

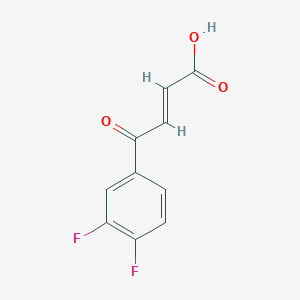

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid (C₁₀H₆F₂O₃) features a but-2-enoic acid backbone conjugated to a 3,4-difluorophenyl group. Its molecular architecture includes:

- Conjugated α,β-unsaturated carbonyl system : A planar trans configuration between the carbonyl (C=O) and alkene (C=C) groups, stabilized by resonance.

- 3,4-Difluorophenyl substituent : Two fluorine atoms at the meta and para positions relative to the phenyl-ethenyl junction, introducing steric and electronic effects.

- Carboxylic acid functionality : A terminal -COOH group contributing to hydrogen-bonding capabilities.

Crystallographic data for analogous compounds (e.g., trifluoromethyl-substituted acids) reveal O-H⋯O hydrogen bonding as a dominant intermolecular interaction, forming chains or networks. While direct crystal structure data for this compound are limited, its structural analogs suggest similar hydrogen-bonding motifs, with the carboxylic acid acting as both donor and acceptor.

Key Structural Parameters

Electronic Configuration and Resonance Stabilization

The compound exhibits resonance stabilization through delocalization of π-electrons across the conjugated system. Key electronic features include:

- Resonance structures : The carbonyl oxygen and β-carbon participate in resonance, distributing negative charge across the system.

- Fluorine’s inductive effect : The electron-withdrawing fluorine atoms at the 3- and 4-positions of the phenyl ring enhance resonance stabilization by polarizing the C-F bonds, increasing the electrophilicity of the β-carbon.

- Conjugation length : The extended π-system (C=O → C=C → phenyl) lowers the HOMO-LUMO gap, influencing reactivity in nucleophilic additions.

Resonance Structures

- Primary resonance form :

$$ \text{O=C–CH=CH–(Ph-F)_2} $$ - Alternating resonance form :

$$ \text{O–C–CH=CH–(Ph-F)_2}^+ $$

This delocalization increases the compound’s stability and directs electrophilic attacks to the β-position.

Comparative Analysis with Related α,β-Unsaturated Carbonyl Compounds

Structural and Electronic Contrasts

Reactivity Trends

The electron-withdrawing fluorine atoms in this compound:

- Enhance electrophilicity : Facilitate nucleophilic 1,4-addition (Michael addition) at the β-carbon.

- Reduce nucleophilicity : Limit direct 1,2-addition to the carbonyl group compared to less substituted analogs.

In contrast, 4-(4-methoxyphenyl)-4-oxo-2-butenoic acid’s methoxy group donates electrons, destabilizing resonance and favoring 1,2-addition.

Spectroscopic and Computational Insights

- Vibrational spectroscopy : FT-IR and FT-Raman studies on related compounds show carbonyl stretches (~1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹), consistent with α,β-unsaturated systems.

- DFT calculations : Predicted band structures for similar acids indicate flat valence bands, suggesting limited orbital overlap and localized π-electron density.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEIUAVCQAVVOW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 3,4-difluorophenylboronic acid with an appropriate enone or enolate precursor. The reaction conditions often include the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its therapeutic potential due to its unique structural properties. It is particularly noted for:

- Anti-inflammatory Properties : Studies suggest that compounds with similar structures may inhibit enzymes involved in inflammatory pathways. This positions 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid as a candidate for developing anti-inflammatory agents.

- Enzyme Inhibition : The compound has been explored as a Michael acceptor that can form covalent bonds with cysteine residues in proteins. This property is crucial for designing irreversible inhibitors for various enzymes .

Case Study: Enzyme Inhibition

In a study focusing on the inhibition of proline racemase, derivatives of this compound were synthesized and evaluated for their inhibitory effects against Clostridioides difficile strains. The results indicated promising candidates with effective inhibition profiles and low toxicity .

Biochemical Research

The compound serves as a valuable tool in biochemical studies, particularly in:

- Metabolic Pathways : It aids in understanding enzyme interactions and metabolic processes. Its binding affinity with specific proteins is crucial for elucidating biological mechanisms.

- Structure-Activity Relationship (SAR) Studies : Research has shown that varying substituents on the aromatic ring can significantly affect the biological activity of similar compounds. The 2,4-difluorophenyl group has been identified as an effective specificity domain for further development in SAR studies .

Materials Science

Research indicates that this compound has potential applications in materials science:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Estimated based on fluorine’s inductive effect compared to nitro/bromo analogs.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3,4-difluorophenyl and 4-nitrophenyl substituents significantly lower pKa values, enhancing acidity and electrophilicity. This makes these compounds reactive toward nucleophiles (e.g., thiols in JNK1) .

- Electron-Donating Groups (EDGs): The 4-methylanilino group increases electron density at the carbonyl, reducing electrophilicity and raising pKa .

Table 2: Reactivity in Nucleophilic Additions

Key Observations:

- The difluorophenyl derivative’s reactivity is exploited in covalent drug design, whereas bromophenyl and acetylaminophenyl analogs are more commonly used in heterocyclic synthesis .

- Ester derivatives (e.g., ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate) serve as prodrugs, improving membrane permeability .

Biological Activity

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a difluorophenyl group attached to a butenoic acid moiety, suggests various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2O3, with a molecular weight of approximately 212.15 g/mol. The structural representation is as follows:

This compound features a difluorophenyl group that enhances lipophilicity and may influence biological interactions compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Michael Addition : The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in inflammatory processes, suggesting anti-inflammatory properties .

- Cell Signaling Modulation : Studies indicate that it may modulate cellular signaling pathways relevant to cancer progression and inflammation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing potential for development as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies highlighted:

- Cell Line Testing : Inhibition of growth in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines was observed at micromolar concentrations.

- Mechanistic Insights : The compound induced apoptosis via the caspase pathway, leading to increased levels of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Oxo-4-phenyl-but-2-enoic acid | C10H8O3 | Lacks fluorine substituents; similar applications |

| 3-Fluoro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid | C10H7FO4 | Contains hydroxyl group; different biological activity |

| 5-Dibenzosuberone | C19H14O | Larger structure; used in organic synthesis |

The presence of fluorine atoms in this compound enhances its metabolic stability and alters pharmacokinetics compared to other compounds lacking such substituents .

Case Studies

- Study on Anti-inflammatory Effects :

- Cancer Cell Proliferation Inhibition :

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step process:

Friedel-Crafts acylation : React 3,4-difluorobenzene with maleic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 60–80°C to form the intermediate 4-(3,4-difluorophenyl)-4-oxobut-2-enoic anhydride.

Hydrolysis : Treat the anhydride with aqueous NaOH (1M) at room temperature to yield the final acid.

Optimization Tips :

- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

- Adjust catalyst stoichiometry (1.2–1.5 eq) to minimize byproducts like dimerization .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, acetonitrile/water (55:45) with 0.1% trifluoroacetic acid (TFA); retention time ~6.2 min.

- NMR : Confirm the Z/E isomerism via coupling constants in ¹H NMR (e.g., J = 12–14 Hz for trans-alkene protons).

- FTIR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ and conjugated alkene at ~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode for [M-H]⁻ ion at m/z 243.03 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility and stability data for fluorinated β,γ-unsaturated ketocarboxylic acids?

- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. For example:

- Solubility : In DMSO, solubility is high (>50 mg/mL), but in aqueous buffers (pH 7.4), it drops to ~2 mg/mL due to protonation of the carboxylic acid group.

- Stability : Under acidic conditions (pH <4), the compound may undergo cyclization to form a lactone. Use buffered solutions (pH 6–8) and inert atmospheres (N₂) to stabilize during biological assays .

Q. How does the fluorination pattern on the phenyl ring influence biological activity?

- Methodological Answer : Comparative studies with structurally related compounds reveal:

Q. What experimental designs are critical for assessing the compound’s neuroprotective potential in vitro?

- Methodological Answer : A tiered approach is recommended:

Cytotoxicity Screening : Use SH-SY5Y cells treated with 1–100 µM compound for 24–48 hrs; measure viability via MTT assay.

Oxidative Stress Model : Pre-treat cells with H₂O₂ (200 µM) and assess ROS reduction using DCFH-DA fluorescence.

Mechanistic Studies : Perform Western blotting for apoptosis markers (Bcl-2, Bax) and autophagy (LC3-II).

Note : Include a positive control (e.g., quercetin) and validate results across ≥3 independent replicates .

Q. How can discrepancies in spectroscopic data between synthetic batches be troubleshooted?

- Methodological Answer : Common issues and solutions:

- Impurity Peaks in HPLC : Likely unreacted maleic anhydride. Reflux the crude product with activated charcoal in ethanol.

- Split NMR Peaks : Indicates Z/E isomerization. Purify via recrystallization (ethanol/water, 4:1) to isolate the dominant isomer.

- FTIR Shift Artifacts : Ensure complete solvent evaporation under high vacuum to avoid residual DMSO peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.